molecular formula C6H5BrFNO B1282641 2-Bromo-3-fluoro-4-methoxypyridine CAS No. 109613-98-1

2-Bromo-3-fluoro-4-methoxypyridine

Cat. No.: B1282641
CAS No.: 109613-98-1
M. Wt: 206.01 g/mol
InChI Key: AAHXVRZINNDWAF-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHXVRZINNDWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109613-98-1
Record name 2-bromo-3-fluoro-4-methoxypyridine
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Foundational & Exploratory

2-Bromo-3-fluoro-4-methoxypyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

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2-Bromo-3-fluoro-4-methoxypyridine molecular weight and formula

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Initiating Data Gathering

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2-Bromo-3-fluoro-4-methoxypyridine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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2-Bromo-3-fluoro-4-methoxypyridine spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

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Planning the Guide's Structure

Developing Guide's Outline

1H NMR spectrum of 2-Bromo-3-fluoro-4-methoxypyridine

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Initiating Comprehensive Search

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13C NMR chemical shifts for 2-Bromo-3-fluoro-4-methoxypyridine

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Initiating Data Collection

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Mass spectrometry fragmentation pattern of 2-Bromo-3-fluoro-4-methoxypyridine

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Starting Data Collection

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2-Bromo-3-fluoro-4-methoxypyridine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Safety data sheet (SDS) for 2-Bromo-3-fluoro-4-methoxypyridine

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Locating Safety Documents

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Reactivity and chemical properties of 2-Bromo-3-fluoro-4-methoxypyridine

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Focusing on Pyridine Reactivity

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A Senior Application Scientist's Guide to 2-Bromo-3-fluoro-4-methoxypyridine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of 2-Bromo-3-fluoro-4-methoxypyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its synthesis, reactivity, and diverse applications, offering field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The introduction of fluorine atoms into this core structure can dramatically alter the physicochemical and biological properties of the resulting molecule. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

This compound has emerged as a particularly valuable building block due to its trifunctional nature. The bromine atom at the 2-position serves as a versatile handle for a wide range of cross-coupling reactions. The fluorine atom at the 3-position imparts the aforementioned beneficial properties of fluorination. Finally, the methoxy group at the 4-position can be retained in the final product or serve as a leaving group for further functionalization. This unique combination of functionalities allows for the rapid and efficient construction of complex molecular architectures.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. Several synthetic routes have been reported, with the choice of method often depending on the scale of the synthesis and the availability of starting materials. A common and reliable approach starts from commercially available 2-amino-3-fluoropyridine.

A Reliable Synthetic Protocol

A widely adopted synthetic route involves a three-step sequence starting from 2-amino-3-fluoropyridine. This protocol is known for its scalability and good overall yield.

Experimental Protocol: Synthesis of this compound

  • Step 1: Diazotization and Bromination of 2-Amino-3-fluoropyridine.

    • To a stirred solution of 2-amino-3-fluoropyridine (1.0 eq) in 48% hydrobromic acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by pouring it into a mixture of ice and aqueous ammonia.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-bromo-3-fluoropyridine.

  • Step 2: Nitration of 2-Bromo-3-fluoropyridine.

    • To a stirred solution of 2-bromo-3-fluoropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-3-fluoro-4-nitropyridine.

  • Step 3: Nucleophilic Aromatic Substitution with Sodium Methoxide.

    • To a solution of 2-bromo-3-fluoro-4-nitropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq) portionwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 2 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

  • The use of copper(I) bromide in the Sandmeyer reaction (Step 1) is a classic and reliable method for converting diazonium salts to aryl bromides.

  • The nitration (Step 2) is performed under strongly acidic conditions to generate the nitronium ion (NO₂⁺), the active electrophile. The directing effects of the bromo and fluoro substituents favor nitration at the 4-position.

  • The final step (Step 3) is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, allowing for the displacement of the nitro group by the methoxide ion.

Reactivity and Key Transformations

The synthetic utility of this compound lies in the selective reactivity of its functional groups. The bromine atom at the 2-position is the primary site for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis. This compound is an excellent substrate for a variety of these reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of toluene and water, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-3-fluoro-4-methoxypyridine.

Trustworthiness of the Protocol: This protocol is self-validating as the reaction progress can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The use of a pre-catalyst like Pd(dppf)Cl₂ ensures reliable and reproducible results.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(L2) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'B(OH)2 Base ArPdAr_prime Ar-Pd(II)-Ar'(L2) Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Base Base BoronicAcid Ar'B(OH)2 Halide Ar-Br

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) salt.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a degassed solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq).

  • Stir the reaction mixture at 60 °C for 6 hours under an inert atmosphere.

  • Cool the reaction to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2-(phenylethynyl)-3-fluoro-4-methoxypyridine.

Expertise & Experience: The choice of triethylamine as both the base and the solvent is a common practice in Sonogashira couplings. It effectively scavenges the hydrogen bromide generated during the reaction and provides a suitable reaction medium.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. It enables the coupling of amines with aryl halides.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • To a mixture of this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq) in a sealed tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq) in anhydrous toluene.

  • Degas the mixture by bubbling argon through it for 10 minutes.

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 4-(3-fluoro-4-methoxypyridin-2-yl)morpholine.

Authoritative Grounding: The use of a bulky electron-rich phosphine ligand like XPhos is crucial for the efficiency of the Buchwald-Hartwig amination, as it facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive starting material for the synthesis of biologically active compounds. The fluorinated pyridine motif is present in numerous approved drugs and clinical candidates.

Case Study: Synthesis of a Kinase Inhibitor Precursor

Many kinase inhibitors feature a substituted pyridine core. The following workflow illustrates how this compound can be utilized to construct a key intermediate for a hypothetical kinase inhibitor.

DOT Diagram: Synthetic Workflow for a Kinase Inhibitor Precursor

Kinase_Inhibitor_Workflow start This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst) start->suzuki intermediate1 2-Aryl-3-fluoro-4-methoxypyridine suzuki->intermediate1 buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) intermediate1->buchwald final_product Kinase Inhibitor Precursor buchwald->final_product

Caption: A two-step synthetic sequence to a kinase inhibitor precursor.

This workflow demonstrates the power of sequential cross-coupling reactions to rapidly build molecular complexity from a simple starting material. The Suzuki coupling first introduces a key aryl substituent, followed by a Buchwald-Hartwig amination to install a solubilizing or binding group.

Spectroscopic Data Summary

The following table summarizes typical spectroscopic data for this compound.

Spectroscopic Data Characteristic Features
¹H NMR Aromatic protons typically appear as doublets in the range of δ 7.0-8.0 ppm. The methoxy protons appear as a singlet around δ 3.9-4.1 ppm.
¹³C NMR The carbon bearing the bromine atom appears around δ 140-145 ppm. The carbon bearing the fluorine atom shows a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).
¹⁹F NMR A singlet or a doublet (due to coupling with the adjacent proton) is typically observed in the range of δ -120 to -140 ppm.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M⁺ and M⁺+2 peaks with approximately equal intensity).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with broad applications in organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the potential of this powerful synthetic tool.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Potential applications of 2-Bromo-3-fluoro-4-methoxypyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Analyzing the Data Gathered

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A Researcher's Handbook for Sourcing the Key Building Block: 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluoro-4-methoxypyridine has emerged as a critical heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a methoxy group—makes it an attractive starting material for the synthesis of complex molecular architectures. The successful outcome of multi-step synthetic campaigns, however, is critically dependent on the quality and purity of this starting material. This guide provides an in-depth technical overview of this compound, outlines its key quality attributes, and presents a systematic approach to identifying and qualifying commercial suppliers. It is designed to empower researchers to make informed procurement decisions, mitigate risks associated with reagent quality, and ensure the reproducibility of their scientific results.

Introduction to this compound: A Profile

This compound is a substituted pyridine derivative with the Chemical Abstracts Service (CAS) number 136009-99-1 . Its structure is fundamental to its utility, offering distinct reactive sites for further chemical modification. The bromine atom, typically at the 2-position, is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 3-position can influence the pKa of the pyridine nitrogen and can be a site for metabolic blocking or for tuning protein-ligand interactions in drug candidates. The methoxy group at the 4-position can also be a handle for further functionalization, such as demethylation to reveal a reactive hydroxyl group.

Key Chemical Properties
PropertyValue
CAS Number 136009-99-1
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol
Appearance Typically an off-white to light yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)

The Commercial Supplier Landscape

A variety of chemical suppliers offer this compound, ranging from large catalogue companies to specialized custom synthesis labs. The choice of supplier often depends on the scale of the research (milligrams for initial screening vs. kilograms for scale-up) and the required purity grade.

Representative Commercial Suppliers
SupplierTypical Purity OfferedScaleNotes
Sigma-Aldrich (Merck) ≥97%Lab Scale (g)Broad availability and extensive documentation.
Combi-Blocks >97%Lab to Mid-Scale (g to kg)Specializes in building blocks for drug discovery.
Fluorochem >97%Lab to Mid-Scale (g to kg)Focus on fluorinated intermediates.
AstaTech >98%Lab to Bulk Scale (g to kg)Provides building blocks for pharmaceutical R&D.
Enamine >95%Lab Scale (g)Large portfolio of screening compounds and building blocks.

Disclaimer: This list is representative and not exhaustive. Researchers should conduct their own due diligence.

Supplier Qualification and Quality Control: A Protocol for Researchers

Procuring a chemical is not merely a transaction; it is the first step of an experiment. A flawed starting material guarantees a flawed result. The following protocol outlines a systematic approach to vetting suppliers and validating material quality.

The Supplier Vetting Workflow

This workflow ensures a systematic evaluation, from initial identification to final material approval.

A Identify Potential Suppliers (e.g., Online Databases, Literature) B Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B C Review Supplier CoA (Purity, Analytical Methods, Impurities) B->C D Decision: Proceed with Supplier? C->D E Request a Sample Lot (For in-house validation) D->E Yes K Reject Supplier (Inadequate Documentation) D->K No F Perform In-House QC (¹H NMR, LC-MS, GC-MS) E->F G Compare In-House Data with Supplier CoA F->G H Decision: Data Match? G->H I Approve Supplier & Lot Proceed with Bulk Order H->I Yes J Reject Supplier/Lot Investigate Discrepancies H->J No

Caption: A systematic workflow for qualifying chemical suppliers.

Step-by-Step Experimental Protocol: In-House Quality Control

Objective: To verify the identity, purity, and integrity of a supplied lot of this compound.

1. Proton NMR (¹H NMR) Spectroscopy

  • Rationale: Confirms the chemical structure and identifies organic impurities.
  • Procedure:
  • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
  • Expected Peaks: Look for characteristic peaks for the aromatic protons and the methoxy group protons. The aromatic region will show complex splitting patterns due to H-F and H-H coupling. The methoxy group should appear as a singlet around 3.9-4.1 ppm.
  • Analysis: Integrate all peaks. The purity can be estimated by comparing the integration of the compound's peaks to those of any visible impurities (e.g., residual solvents, starting materials).

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Rationale: Assesses purity by chromatographic separation and confirms the molecular weight of the main component and any impurities.
  • Procedure:
  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
  • Inject a small volume (1-5 µL) onto a C18 reverse-phase HPLC column.
  • Run a gradient elution method (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid).
  • Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer.
  • Analysis: The UV chromatogram should show a single major peak. The area percentage of this peak provides a measure of purity. The mass spectrum for this peak should show the expected [M+H]⁺ ion at m/z 206.0 and 208.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Interpreting the Certificate of Analysis (CoA)

The CoA is the single most important document provided by a supplier. It is a legal record of the quality tests performed on a specific batch.

Decision Tree for CoA and In-House QC Data

When in-house results differ from the supplier's CoA, this decision tree can guide the troubleshooting process.

A In-House QC Data vs. Supplier CoA B Data Matches: Accept Lot A->B Match C Data Mismatches A->C Mismatch D Is the molecular weight correct (by MS)? C->D E Wrong Compound Shipped Contact Supplier Immediately D->E No F Is purity lower than specified? D->F Yes G Identify Impurities (NMR, GC-MS) F->G Yes J Reject Lot Request new lot or change supplier F->J No (Other Issue) H Are impurities acceptable for the intended reaction? G->H I Accept Lot with Caution (Document for future reference) H->I Yes H->J No

2-Bromo-3-fluoro-4-methoxypyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on the stability and recommended storage of 2-Bromo-3-fluoro-4-methoxypyridine. My initial searches are focused on its chemical properties to develop a detailed understanding of the compound's behavior. I aim to compile a thorough dossier of information.

Planning the Next Steps

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Refining Search Parameters

I'm now zeroing in on targeted Google searches, aiming for comprehensive data on stability and storage of this compound. Chemical supplier databases, safety data sheets, and peer-reviewed literature are my primary sources. I'll analyze this info to pinpoint factors affecting stability, then structure the guide accordingly, complete with tables, protocols, and citations.

Methodological & Application

Synthesis of derivatives from 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting my deep dive by focusing on 2-bromo-3-fluoro-4-methoxypyridine derivative synthesis. Right now, I'm running targeted Google searches to find comprehensive information, focusing on all reaction methodologies available. My goal is to compile a solid foundation of reaction methodologies.

Analyzing Synthetic Strategies

I am now delving into the synthesis of this compound derivatives. My analysis of search results has yielded some promising synthetic pathways, including cross-coupling and nucleophilic aromatic substitution. I am meticulously reviewing reaction conditions, catalyst efficacy, and substrate scope, and cross referencing all against peer-reviewed journals and patents. Next step, I will map the synthetic transformations.

Developing Comprehensive Overview

I'm now expanding my research to encompass key derivative classes and drug discovery applications. I've begun to analyze the synthesis of derivatives from this compound to identify the most effective synthetic strategies. The plan is to create a structured application note that first introduces the significance of this building block in medicinal chemistry.

Suzuki-Miyaura coupling protocol for 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

I'm starting with focused Google searches on the Suzuki-Miyaura coupling of 2-Bromo-3-fluoro-4-methoxypyridine. My initial focus is on reaction conditions, catalysts, bases, solvents, and any known challenges or optimization strategies. I'll be working in parallel to look for similar coupling reactions.

Developing Experimental Protocols

I'm now focusing on outlining the structure of the application note. I'll introduce the importance of the starting material and detail the Suzuki-Miyaura coupling mechanism with a Graphviz diagram. I plan to include a table of starting conditions and a detailed, rationale-based experimental protocol, also illustrated with Graphviz.

Refining Search Parameters

I'm now expanding my search to understand the underlying mechanism, especially the roles of the catalyst, base, and boronic acid. I'm also collecting established references on general palladium-catalyzed cross-couplings. I'm also looking for similar reactions with related compounds to help inform the protocol and its rationale.

Palladium catalysts for 2-Bromo-3-fluoro-4-methoxypyridine cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Information on Pd

I'm starting with broad Google searches to learn about palladium-catalyzed cross-coupling reactions, especially regarding the 2-Bromo-3-fluoro-4-methoxypyridine substrate. I'm focusing on standard methods and associated literature.

Defining Reaction Conditions

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Expanding Search Parameters

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Application Note & Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the successful execution of the Buchwald-Hartwig amination reaction on the sterically hindered and electronically complex substrate, 2-Bromo-3-fluoro-4-methoxypyridine. This protocol is tailored for researchers, scientists, and professionals in drug development who are engaged in the synthesis of functionalized pyridine derivatives, which are key scaffolds in numerous pharmaceutical agents. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide insights into reaction optimization and troubleshooting, ensuring a robust and reproducible methodology.

Introduction: The Strategic Importance of Aminopyridines

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically significant drugs. The ability to efficiently forge carbon-nitrogen (C-N) bonds to construct these structures is therefore of paramount importance. The Palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for achieving this transformation. This reaction allows for the coupling of an amine with an aryl or heteroaryl halide, offering broad substrate scope and functional group tolerance.

The specific substrate, this compound, presents a unique set of challenges and opportunities. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the electronic properties of the fluorine and methoxy substituents significantly influence the reactivity of the C-Br bond. Understanding these electronic and steric factors is crucial for developing a successful reaction protocol. This guide aims to provide the foundational knowledge and practical steps to navigate these complexities.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of ligand is critical, as it modulates the stability and reactivity of the various palladium intermediates. For electron-rich heteroaromatic halides like our substrate, bulky, electron-rich phosphine ligands are often essential for achieving high yields.

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Oxidative Addition->Ar-Pd(II)(L_n)-X Amine Coordination Amine Coordination Ar-Pd(II)(L_n)-X->Amine Coordination + HNR'R'' Ar-Pd(II)(L_n)(NHR'R'') Ar-Pd(II)(L_n)(NHR'R'') Amine Coordination->Ar-Pd(II)(L_n)(NHR'R'') Base Base Ar-Pd(II)(L_n)(NHR'R'')->Base - HX Ar-Pd(II)(L_n)(NR'R'') Ar-Pd(II)(L_n)(NR'R'') Base->Ar-Pd(II)(L_n)(NR'R'') Reductive Elimination Reductive Elimination Ar-Pd(II)(L_n)(NR'R'')->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Product (Ar-NR'R'') Product (Ar-NR'R'') Reductive Elimination->Product (Ar-NR'R'')

Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Materials and Reagents

ReagentGradeSupplier (Example)Notes
This compound>97%Sigma-AldrichStore under inert atmosphere.
Amine (e.g., Morpholine)Anhydrous, >99%Acros OrganicsUse a freshly opened bottle or distill before use.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeStrem ChemicalsHandle in a fume hood.
XPhos>98%Combi-BlocksA suitable bulky phosphine ligand. Other ligands may be screened.
Sodium tert-butoxide (NaOtBu)>98%Alfa AesarHighly hygroscopic; handle in a glovebox.
TolueneAnhydrous, >99.8%Fisher ScientificUse from a solvent purification system or a freshly opened bottle.
Diethyl EtherACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate SolutionLaboratory Grade-For workup.
BrineLaboratory Grade-For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-For drying.
Celite®--For filtration.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagent_Prep Prepare Reagents & Glassware Add_Solids Add Solids to Flask (Substrate, Pd(OAc)₂, Ligand, Base) Reagent_Prep->Add_Solids Inert_Atmosphere Evacuate & Backfill with Inert Gas (3x) Add_Solids->Inert_Atmosphere Add_Liquids Add Anhydrous Toluene & Amine Inert_Atmosphere->Add_Liquids Heating Heat to Reaction Temperature (e.g., 100 °C) Add_Liquids->Heating Cooling Cool to Room Temperature Heating->Cooling Reaction Monitoring (TLC/LC-MS) Filtration Filter through Celite® Cooling->Filtration Extraction Aqueous Workup (H₂O, Brine) Filtration->Extraction Drying Dry Organic Layer (MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Figure 2: A flowchart outlining the experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Through the septum, add anhydrous toluene (5 mL) via syringe.

    • Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-fluoro-4-methoxypyridine derivative.

Optimization and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; poor quality reagents; insufficient temperature.Ensure all reagents are anhydrous and the reaction is under a strict inert atmosphere. Screen different palladium precursors (e.g., Pd₂(dba)₃) and ligands (e.g., RuPhos, SPhos). Increase the reaction temperature.
Side Product Formation Hydrodehalogenation; competing reactions.Lower the reaction temperature. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). A different ligand may also minimize side reactions.
Difficulty in Purification Product co-elutes with impurities.Adjust the polarity of the eluent for column chromatography. Consider a different purification technique, such as preparative HPLC or crystallization.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful synthetic tool that, with careful execution and optimization, can provide efficient access to valuable aminopyridine building blocks. The protocol detailed herein serves as a robust starting point for researchers. By understanding the mechanistic nuances and potential pitfalls, scientists can confidently apply this methodology to accelerate their drug discovery and development programs.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of 2-Chloropyridines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Using 2-Bromo-3-fluoro-4-methoxypyridine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Chemical Investigation

I'm currently immersed in Google searches, building a strong foundation on 2-Bromo-3-fluoro-4-methoxypyridine. I'm focusing on its chemical properties and reactivity. I'm also looking into its known roles in kinase synthesis, which will serve as the starting point for exploring potential applications.

Expanding Literature Review

I'm now deep-diving into the literature, specifically focusing on cross-coupling reactions involving pyridines, particularly Suzuki and Buchwald-Hartwig reactions. I'm taking notes on catalyst systems, conditions, and potential side reactions. I'm also researching the roles of fluorine and methoxy groups in kinase inhibitor interactions and their influence on pharmacokinetic properties.

Refining Synthetic Strategies

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Reaction conditions for 2-Bromo-3-fluoro-4-methoxypyridine with arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Suzuki Coupling

I've initiated comprehensive Google searches, focusing on the Suzuki-Miyaura cross-coupling reaction. My aim is to gather specifics, especially the conditions for coupling 2-bromo-3-fluoro-4-methoxybenzaldehyde with various boronic acids. Initial results suggest a wide range of catalysts and bases might be applicable. I'm prioritizing studies that give high yields.

Expanding Search: Reaction Conditions

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Initiating Project: Application Note

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Experimental procedure for C-N bond formation with 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now initiating focused Google searches to gather information on C-N bond formation reactions involving 2-Bromo-3-fluoro-4-methoxypyridine. I'm prioritizing established protocols, mechanisms, and drug discovery applications. Specifically, I'm focusing on "Buchwald-Hartwig" cross-coupling reactions as a starting point.

Expanding Search Parameters

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Analyzing Initial Results

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Purification of 2-Bromo-3-fluoro-4-methoxypyridine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Analyzing Purification Methods

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Recrystallization solvent for purifying 2-Bromo-3-fluoro-4-methoxypyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Launching Research Phase

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Expanding Search Criteria

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Monitoring 2-Bromo-3-fluoro-4-methoxypyridine reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

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Refining Data Gathering

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Defining Project Scope

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Scale-up synthesis considerations for 2-Bromo-3-fluoro-4-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

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Planning the Synthesis Strategy

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Deepening Search & Strategy

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2-Bromo-3-fluoro-4-methoxypyridine applications in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Acquisition

I'm presently initiating comprehensive Google searches. The focus is on gathering information concerning the applications of 2-Bromo-3-fluoro-4-methoxypyridine within agrochemical synthesis. Specifically, I'm concentrating on its role as a key intermediate in the overall production process.

Exploring Synthetic Strategies

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Initiating Comprehensive Analysis

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Troubleshooting & Optimization

Low yield in Suzuki coupling of 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting with focused Google searches to gather information on Suzuki coupling reactions. My primary concern is challenges and optimization strategies, particularly concerning heteroaromatic halides like 2-bromo-3-fluoro-4-meth. This forms the foundational step in my analysis.

Expanding Search Parameters

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Deepening the Search

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Technical Support Center: Navigating Reactions of 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluoro-4-methoxypyridine. This resource is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the synthetic challenges and unexpected side products encountered when utilizing this versatile building block. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively design more robust reaction protocols.

Section 1: Troubleshooting Guide - Unraveling Unexpected Outcomes

The unique electronic and steric environment of this compound, a highly functionalized pyridine ring, makes it a valuable synthon. However, this complexity can also lead to a variety of side products. This guide will help you identify and mitigate these issues.

Issue 1: Significant Debromination Observed in Cross-Coupling Reactions

Scenario: You are performing a Suzuki or Buchwald-Hartwig coupling reaction and observe a significant amount of 3-fluoro-4-methoxypyridine as a major byproduct.

Root Cause Analysis:

Debromination, the premature loss of the bromine atom, is a common side reaction in cross-coupling catalysis. It typically arises from two main pathways:

  • Proto-debromination: This occurs when the organometallic intermediate (e.g., a palladium-pyridyl complex) reacts with a proton source in the reaction mixture before the desired coupling partner can engage. Common proton sources include water, alcohols used as solvents, or even trace acidic impurities.

  • Reductive Debromination: In some catalytic cycles, particularly with electron-rich phosphine ligands, a reductive elimination pathway can lead to the formation of the debrominated product.

Troubleshooting Protocol:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Molecular sieves can be added to the reaction vessel to scavenge trace amounts of water.

  • Base Selection and Purity: The choice of base is critical. Carbonate and phosphate bases are generally preferred as they are less hygroscopic than hydroxides. Ensure the base is of high purity and has been stored in a desiccator.

  • Solvent Considerations: While polar aprotic solvents like dioxane and THF are common, consider toluene for its lower water miscibility.

  • Ligand Choice: For challenging couplings, consider using more advanced phosphine ligands that promote faster reductive elimination of the desired product, thereby outcompeting the debromination pathway.

Workflow for Minimizing Debromination:

start Debromination Observed step1 Verify Anhydrous Conditions (Solvents, Glassware) start->step1 step2 Evaluate Base (Purity, Type: K3PO4, Cs2CO3) step1->step2 step3 Optimize Solvent (Toluene vs. THF/Dioxane) step2->step3 step4 Screen Ligands (e.g., SPhos, XPhos) step3->step4 end Minimized Debromination step4->end cluster_0 Desired Catalytic Cycle cluster_1 Side Reaction Pathway A Pd(0)L2 B Oxidative Addition (Ar-Br) A->B + 2-Bromo-Py C Ar-Pd(II)-Br(L2) B->C D Transmetalation (Ar'-B(OR)2) C->D + Boronic Acid G Ar-Pd(II)-Br(L2) C->G Intermediate can enter side reaction E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A + Ar-Ar' H Proto-debromination (H+ Source) G->H I Debrominated Pyridine H->I

Improving solubility of 2-Bromo-3-fluoro-4-methoxypyridine for aqueous reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on the physicochemical properties of 2-Bromo-3-fluoro-4-methoxypyridine. I'm focusing on its solubility in both water and various organic solvents. This initial phase involves comprehensive Google searches to build a foundational understanding of the compound's behavior.

Expanding Solubility Research

I'm now expanding my solubility research to include literature searches. I'm actively seeking patents and academic papers that involve this compound in aqueous or partially aqueous conditions. Simultaneously, I am researching methods for enhancing aqueous solubility for similar structures. This includes examining phase transfer catalysis, co-solvents, and the impact of pH and temperature on aqueous reactions.

Investigating Aqueous Reactions

I'm now starting a more focused search for reactions involving this compound in aqueous or partially aqueous conditions, looking at patents and papers. I'm also exploring established methods to tackle solubility issues in similar organic structures and the nuances of doing reactions in water. It's time to build a solid Q&A guide with helpful visualizations and supporting evidence.

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing cross-coupling reactions involving the versatile, yet sometimes challenging, 2-bromo-3-fluoro-4-methoxypyridine building block. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of base and solvent selection, troubleshoot common issues, and ultimately achieve higher yields and purer products.

Introduction: The Challenge of a Multifunctional Pyridine

This compound is a valuable synthon due to its unique electronic and steric properties. The electron-withdrawing nature of the fluorine and the nitrogen atom in the pyridine ring significantly influences the reactivity of the C-Br bond, while the methoxy group adds further electronic complexity. These features make it a prime candidate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. However, they also present specific challenges, such as catalyst inhibition, sluggish reactivity, and competing side reactions. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the cross-coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

  • Question: My Suzuki-Miyaura coupling reaction with this compound and a boronic acid is showing very low conversion, even after extended reaction times. What are the likely causes and how can I fix it?

  • Answer: Low conversion is a frequent issue and can often be traced back to several factors related to the base and solvent system.

    • Inadequate Base Strength: The choice of base is critical in the transmetalation step of the Suzuki-Miyaura catalytic cycle. A base that is too weak may not sufficiently activate the boronic acid to form the more nucleophilic boronate species. For electron-deficient pyridines like this one, a stronger base is often required.

      • Troubleshooting Steps:

        • Switch to a Stronger Inorganic Base: If you are using a mild base like Na₂CO₃, consider switching to K₂CO₃ or Cs₂CO₃. Cesium carbonate is particularly effective as the large, soft cesium cation can improve the solubility of the base and facilitate the formation of the active boronate.

        • Consider Phosphate Bases: Potassium phosphate (K₃PO₄) is another powerful base that has shown great success in challenging Suzuki couplings. Its use can often accelerate the reaction rate.

        • Use of Hydroxide Bases: While effective, bases like NaOH or KOH can promote the decomposition of some boronic acids. If you use them, ensure your boronic acid is stable under these conditions and consider running the reaction at a lower temperature.

    • Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and catalyst, as well as influencing the reaction kinetics.

      • Troubleshooting Steps:

        • Ensure an Anhydrous, Degassed System: Water can hydrolyze the boronic acid and oxygen can deactivate the palladium catalyst. Always use anhydrous solvents and thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen).

        • Solvent Polarity and Coordination: Aprotic polar solvents are generally preferred.

          • Ethers: Dioxane and tetrahydrofuran (THF) are common choices. They are good at solvating the palladium catalyst.

          • Aromatic Solvents: Toluene can be effective, especially at higher temperatures.

          • Amide Solvents: N,N-Dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can be excellent choices for sluggish reactions due to their high polarity and boiling points, but be aware that they can sometimes coordinate to the palladium center and inhibit catalysis.

        • Protic Solvents: While less common, the addition of a small amount of a protic solvent like water or isopropanol can sometimes be beneficial, particularly with inorganic bases, as it can aid in their dissolution and facilitate the formation of the boronate. However, this must be carefully optimized to avoid boronic acid decomposition.

Issue 2: Formation of Protodebromination Side Product

  • Question: I am observing a significant amount of 3-fluoro-4-methoxypyridine in my reaction mixture. What is causing this protodebromination and how can I minimize it?

  • Answer: Protodebromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction, especially with electron-deficient aryl halides.

    • Mechanism of Protodebromination: This side reaction can occur through several pathways, often involving the reaction of the palladium-hydride species with the starting material or the hydrolysis of the Grignard or organolithium reagent if a Kumada or Negishi coupling is being attempted. In Suzuki couplings, it can arise from the decomposition of the boronic acid.

    • Mitigation Strategies:

      • Choice of Base and Solvent: The base and solvent combination can influence the rate of protodebromination.

        • Avoid Excessively Strong, Hindered Bases: While strong bases are needed, extremely hindered bases in combination with certain solvents can sometimes promote side reactions.

        • Water Management: Carefully control the amount of water in the reaction. While a small amount can be beneficial for base dissolution, excess water can lead to boronic acid hydrolysis and subsequent protodebromination.

      • High-Quality Boronic Acid: Ensure the boronic acid you are using is of high purity and has not degraded. Boronic acid decomposition can be a source of protons.

      • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can significantly impact the relative rates of the desired cross-coupling and the undesired protodebromination. A more electron-donating and sterically bulky ligand can often favor the desired reductive elimination step.

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting point for a base and solvent combination for a Suzuki-Miyaura coupling with this compound?

    • A1: A robust starting point is to use K₂CO₃ or Cs₂CO₃ as the base in a solvent system of dioxane/water (e.g., 4:1 v/v) . This combination is widely applicable and often provides good results. If the reaction is sluggish, switching to K₃PO₄ can be beneficial.

  • Q2: Can I use organic bases for these couplings?

    • A2: Yes, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, particularly in reactions like the Sonogashira or Heck couplings. However, for Suzuki-Miyaura reactions with this substrate, inorganic bases are generally more effective.

  • Q3: How does the fluoro substituent affect my choice of conditions?

    • A3: The ortho-fluoro group can have both electronic and steric effects. Electronically, it makes the pyridine ring more electron-deficient, which can make oxidative addition to the C-Br bond more favorable. Sterically, it can influence the preferred conformation of the substrate and its interaction with the catalyst. This may necessitate the use of a bulkier phosphine ligand to promote efficient reductive elimination.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization.

Materials:

  • This compound

  • Boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, THF, toluene)

  • Degassed water (if using a mixed solvent system)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (and water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Base and Solvent Screening

The following table summarizes common base and solvent combinations and their typical applicability for the cross-coupling of this compound.

BaseSolvent(s)Typical Temperature (°C)Comments
Na₂CO₃Dioxane/H₂O, DMF80-110A mild and economical choice, but may result in low yields with this electron-deficient substrate.
K₂CO₃Dioxane/H₂O, Toluene80-110A more effective base than Na₂CO₃ and a good starting point for optimization.
Cs₂CO₃Dioxane, THF80-100Often provides higher yields due to its high solubility and the beneficial effect of the cesium cation.
K₃PO₄Dioxane, Toluene90-120A strong base that is particularly effective for challenging couplings where other bases have failed.
Organic AminesDMF, Acetonitrile60-100Primarily used in Sonogashira or Heck couplings, less common for Suzuki-Miyaura with this substrate.

Visualization: Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the base and solvent for a cross-coupling reaction with this compound.

Optimization_Workflow cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting cluster_solutions Optimization Strategies cluster_end Outcome Start Start with Standard Conditions: This compound + Boronic Acid (1.2 eq) + Pd Catalyst (2 mol%) + K2CO3 (2 eq) + Dioxane/H2O (4:1) Low_Conversion Low Conversion? Start->Low_Conversion Side_Products Side Products Observed? Low_Conversion->Side_Products No Stronger_Base Increase Base Strength: Switch to Cs2CO3 or K3PO4 Low_Conversion->Stronger_Base Yes Ligand_Optimization Optimize Ligand: Consider bulkier/more electron-rich ligands Side_Products->Ligand_Optimization Yes Success Optimized Reaction Side_Products->Success No Solvent_Screen Screen Solvents: Toluene, THF, DMF Stronger_Base->Solvent_Screen Temperature_Control Adjust Temperature: Increase for sluggish reactions, decrease to minimize side products Solvent_Screen->Temperature_Control Ligand_Optimization->Temperature_Control Temperature_Control->Success

Preventing dehalogenation of 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Cross-Coupling and Functionalization Reactions

Welcome to the technical support center for 2-Bromo-3-fluoro-4-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. We understand the unique challenges this substrate can present, particularly the undesired side reaction of dehalogenation (or more specifically, hydrodebromination). This guide provides in-depth troubleshooting advice, mechanistic insights, and preventative strategies to ensure the success of your reactions.

Understanding the Challenge: The Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry due to the strategic placement of its functional groups. However, the electron-donating nature of the methoxy group at the 4-position, combined with the inherent reactivity of the pyridine ring, can make the C-Br bond at the 2-position susceptible to cleavage, leading to the formation of 3-fluoro-4-methoxypyridine as a significant byproduct. This guide will walk you through how to mitigate this issue in common synthetic transformations.

Troubleshooting Guide: Minimizing Dehalogenation

This section is organized by common reaction types where dehalogenation is a frequently encountered problem.

Issue 1: Dehalogenation during Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling with a boronic acid or ester and are observing significant formation of the debrominated starting material.

Causality: Dehalogenation in Suzuki-Miyaura reactions often arises from competing side reactions within the catalytic cycle. The primary culprits are typically β-hydride elimination from the organopalladium intermediate or protonolysis of the C-Br bond, which can be exacerbated by certain bases, solvents, and high temperatures.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the desired bond-forming step) relative to dehalogenation.

    • Recommendation: Switch to a catalyst system known for its high activity and stability, such as those employing biarylphosphine ligands.

Catalyst/Ligand SystemKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / SPhosExcellent for electron-rich aryl bromides.1-3
Pd₂(dba)₃ / XPhosHigh reactivity, often at lower temperatures.1-3
Pd(PPh₃)₄"Classic" catalyst, but can be prone to dehalogenation with this substrate.3-5
  • Base Selection: The strength and nature of the base can significantly influence the reaction outcome.

    • Recommendation: Use a milder base to minimize protonolysis. If a strong base is required for transmetalation, ensure it is anhydrous.

BaseConsiderations
K₂CO₃ or Cs₂CO₃Often a good starting point. Use anhydrous grade.
K₃PO₄A non-nucleophilic base that can be effective.
Et₃N or DIPEAOrganic bases that can sometimes suppress dehalogenation.
  • Solvent and Temperature Control:

    • Recommendation: Use anhydrous, deoxygenated solvents. Lowering the reaction temperature can often favor the desired coupling over dehalogenation. Consider running a temperature screen from 60°C to 100°C.

Experimental Protocol: A Robust Suzuki-Miyaura Coupling

  • To a dried reaction vessel, add this compound (1.0 equiv), the boronic acid/ester (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add anhydrous K₃PO₄ (2.0 equiv).

  • Add degassed 1,4-dioxane and water (10:1 v/v).

  • Heat the reaction mixture to 80°C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Dehalogenation during Buchwald-Hartwig Amination

You are attempting to couple an amine with this compound and are observing the debrominated byproduct.

Causality: Similar to Suzuki coupling, dehalogenation in Buchwald-Hartwig amination can occur due to side reactions of the palladium catalyst. The choice of base is particularly critical in this reaction.

Troubleshooting Steps:

  • Ligand Selection is Key: The Buchwald-Hartwig reaction is highly dependent on the ligand. For this substrate, Josiphos or biarylphosphine ligands are often successful.

  • Base Strength and Type: Strong bases are typically required, but their choice can be optimized.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice, but if dehalogenation is severe, consider switching to Lithium bis(trimethylsilyl)amide (LiHMDS).

Experimental Workflow for Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start reagents Combine Substrate, Amine, Pd Catalyst, Ligand, Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat to Optimized Temp. solvent->heat monitor Monitor by LC-MS/TLC heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: A generalized workflow for optimizing Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Can I perform a lithium-halogen exchange on this compound?

A: While possible, lithium-halogen exchange with reagents like n-butyllithium is extremely challenging with this substrate and often leads to significant decomposition or dehalogenation. The reaction is highly exothermic and difficult to control. If you must attempt this, use very low temperatures (-78°C to -100°C) and a less reactive organolithium reagent if possible. A more reliable alternative is often a magnesium-halogen exchange (Grignard formation).

Q2: Is Grignard formation a better alternative to lithiation?

A: Yes, forming the Grignard reagent can be a more controlled way to generate a nucleophilic species. Use of reagents like isopropylmagnesium chloride (i-PrMgCl) or i-PrMgCl·LiCl can facilitate the exchange at lower temperatures, potentially outcompeting the dehalogenation pathway.

Q3: What is the role of the fluoro and methoxy groups in the dehalogenation process?

A: The methoxy group at the 4-position is electron-donating, which increases the electron density of the pyridine ring. This can make the C-Br bond more susceptible to certain types of cleavage. The fluoro group at the 3-position is electron-withdrawing and can influence the overall electronic properties and regioselectivity of reactions.

Q4: Are there any general tips for handling and storing this compound?

A: Store the compound in a cool, dry, dark place under an inert atmosphere to prevent slow decomposition. It is a stable solid, but like many halogenated pyridines, it is best to handle it with care in a well-ventilated fume hood.

Mechanistic Considerations: Pathways to Dehalogenation

G Aryl-Pd(II)-Br Aryl-Pd(II)-Br Aryl-Pd(II)-H Aryl-Pd(II)-H Aryl-Pd(II)-Br->Aryl-Pd(II)-H β-Hydride Elimination (Side Reaction) Desired Product Desired Product Aryl-Pd(II)-Br->Desired Product Reductive Elimination (Desired Pathway) Debrominated Byproduct Debrominated Byproduct Aryl-Pd(II)-H->Debrominated Byproduct Protonolysis Base/Solvent Base/Solvent Base/Solvent->Aryl-Pd(II)-H Can Promote

Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.

This diagram illustrates how the key organopalladium intermediate can either proceed through the desired reductive elimination to form the product or undergo side reactions leading to the dehalogenated byproduct. The choice of reaction conditions is critical in tipping the balance in favor of the desired pathway.

Technical Support Center: Palladium Catalyst Residue Removal from 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, chemists, and process development professionals facing the challenge of removing residual palladium catalysts from syntheses involving 2-Bromo-3-fluoro-4-methoxypyridine. Our focus is on providing practical, field-tested solutions and the scientific rationale behind them to ensure the purity and integrity of your final compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered during the purification of this compound.

Q1: Why is removing palladium so critical for my this compound product?

A1: Palladium is a heavy metal with known toxicity. For active pharmaceutical ingredients (APIs) and their intermediates, regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities. Palladium is classified as a Route-Specific oral limit element with a permitted daily exposure (PDE) that translates to very low ppm levels in the final drug substance. Beyond regulatory compliance, residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to impurity formation and reduced yield.

Q2: I've tried a simple aqueous wash and extraction, but the palladium levels are still high. Why isn't this working?

A2: This is a common issue. Palladium catalysts, especially in their final Pd(0) state, are often not simple salts. They can form colloidal nanoparticles or soluble complexes that have low solubility in typical aqueous phases. Furthermore, the pyridine nitrogen in your product, this compound, can act as a ligand, coordinating with palladium species and keeping them dissolved in the organic phase. This coordination makes simple phase-split extractions ineffective.

Q3: What are the main strategies for removing palladium from my product?

A3: The most effective methods involve using a "scavenger" to selectively bind and remove the palladium. These strategies can be broadly categorized as:

  • Adsorption: Using materials with a high surface area and affinity for palladium, such as activated carbon or specialized silica-based scavengers.

  • Chelation: Employing chelating agents that form strong, insoluble complexes with palladium, which can then be filtered off. Thiol-functionalized resins are particularly effective.

  • Chromatography: Passing the product solution through a column packed with a scavenging stationary phase. This is often used for final polishing steps.

Q4: How do I choose the right palladium scavenger for my specific molecule?

A4: The choice depends on several factors: the nature of the palladium species, the solvent system, and the functional groups on your product. For a heterocyclic compound like this compound, thiol-based scavengers (e.g., SiliaMetS Thiol) are often a first choice due to the high affinity of sulfur for palladium. However, the optimal scavenger should always be determined through experimental screening.

Part 2: Troubleshooting Guide - When Things Go Wrong

This section provides a structured approach to troubleshooting common problems encountered during palladium removal.

Issue 1: High Palladium Levels After Scavenger Treatment
Potential Cause Explanation & Recommended Action
Insufficient Scavenger The amount of scavenger may be too low to capture all the palladium. Action: Increase the equivalents of the scavenger (e.g., from 5 eq. to 10-15 eq. relative to the initial catalyst loading). Run a small-scale optimization study to find the sweet spot.
Poor Scavenger-Palladium Contact The reaction may not be mixed adequately, or the reaction time is too short. Action: Ensure vigorous stirring. Increase the reaction time (e.g., from 2 hours to 6-12 hours). Gentle heating (e.g., 40-50 °C) can sometimes improve kinetics, but should be tested to avoid product degradation.
Incorrect Solvent Choice The solvent can significantly impact scavenger efficiency. Highly polar or coordinating solvents may compete with the scavenger for palladium binding sites. Action: If possible, perform the scavenging in a less polar solvent like toluene or ethyl acetate. If the reaction solvent must be used, consider a solvent swap before scavenging.
Oxidized Palladium Species If the palladium has been oxidized to Pd(II), it may interact differently with the scavenger. Action: Some scavengers are more effective for specific oxidation states. Consider adding a mild reducing agent prior to scavenging to ensure the palladium is in its Pd(0) state, which is often more effectively scavenged by thiol-based resins.
Logical Flow for Troubleshooting High Palladium Levels

G start High Pd Levels Detected (>10 ppm) check_equivalents Step 1: Verify Scavenger Equivalents (Typically 5-15 eq. to Pd) start->check_equivalents increase_eq Action: Increase Scavenger (e.g., to 20 eq.) & Rerun check_equivalents->increase_eq If insufficient check_kinetics Step 2: Review Reaction Time & Temperature check_equivalents->check_kinetics If sufficient final_check Re-analyze Pd Levels via ICP-MS increase_eq->final_check increase_time_temp Action: Increase Time (e.g., 12h) &/or Temp (e.g., 50°C) check_kinetics->increase_time_temp If too short/cold check_solvent Step 3: Evaluate Solvent System check_kinetics->check_solvent If adequate increase_time_temp->final_check solvent_swap Action: Perform Solvent Swap to a less polar solvent (e.g., Toluene) check_solvent->solvent_swap If solvent is highly polar solvent_swap->final_check

Caption: Troubleshooting workflow for high palladium levels.

Part 3: Experimental Protocols

These protocols provide a starting point for developing a robust palladium removal process. User optimization is essential.

Protocol 1: Screening of Palladium Scavengers

Objective: To identify the most effective scavenger for removing palladium from a solution of this compound.

Materials:

  • Crude this compound solution in a suitable solvent (e.g., Toluene, Ethyl Acetate).

  • Scavenger 1: Thiol-functionalized silica (e.g., SiliaMetS Thiol).

  • Scavenger 2: Activated Carbon (e.g., Darco KB-G).

  • Scavenger 3: Amine-functionalized silica (e.g., SiliaMetS Amine).

  • Inert atmosphere (Nitrogen or Argon).

  • ICP-MS for palladium analysis.

Procedure:

  • Determine the initial palladium concentration (ppm) in your crude product solution via ICP-MS.

  • Prepare three separate vials, each containing an equal volume of the crude solution.

  • To each vial, add a different scavenger. A typical starting point is 10-20 equivalents of scavenger relative to the initial palladium catalyst loading (by weight).

  • Seal the vials under an inert atmosphere and stir vigorously at room temperature for 4-6 hours.

  • Filter each mixture through a 0.45 µm filter to remove the scavenger.

  • Submit a sample from each filtrate for ICP-MS analysis to determine the final palladium concentration.

  • Compare the results to identify the most effective scavenger.

Protocol 2: Bulk Palladium Removal with Activated Carbon

Objective: To reduce palladium levels in a larger batch using the most cost-effective method.

Procedure:

  • To your crude product solution, add 5-10% w/w of activated carbon relative to the product mass.

  • Stir the slurry vigorously at 40-50°C for 2-4 hours. The elevated temperature often improves adsorption efficiency.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite® to ensure all fine carbon particles are removed. Wash the Celite® pad with a small amount of fresh solvent.

  • Concentrate the filtrate and analyze for residual palladium.

Protocol 3: Final Polishing Step with Thiol-Functionalized Silica

Objective: To achieve very low (<5 ppm) palladium levels after an initial bulk removal step.

Procedure:

  • Dissolve the product (which has already undergone initial purification) in a suitable solvent (e.g., Toluene).

  • Add 5-10 equivalents (relative to the remaining palladium content) of a thiol-functionalized silica scavenger.

  • Stir the mixture at room temperature for 6-12 hours under an inert atmosphere.

  • Filter off the scavenger resin and wash with fresh solvent.

  • Combine the filtrates, concentrate, and submit for final palladium analysis by ICP-MS.

Decision-Making Workflow for Method Selection

G start Starting Point: Crude Product with Pd initial_pd Initial Pd Level? (ICP-MS Analysis) start->initial_pd high_pd High Pd (>100 ppm) initial_pd->high_pd low_pd Low Pd (<100 ppm) initial_pd->low_pd bulk_removal Step 1: Bulk Removal (Activated Carbon or cheaper scavenger) high_pd->bulk_removal polishing Step 2: Polishing (High-affinity scavenger, e.g., SiliaMetS Thiol) low_pd->polishing bulk_removal->polishing final_product Final Product (<10 ppm Pd) polishing->final_product

Caption: Selecting a palladium removal strategy based on initial contamination level.

References

  • ICH Q3D (R1) Guideline for Elemental Impurities.
  • Palladium Scavenging in Pharmaceutical Applications.
  • A Practical Guide to Metal-Catalyst Scavenging in the Pharmaceutical Industry.Org. Process Res. Dev. 2018, 22, 9, 1181–1204. [Link]
  • Smopex® Metal Scavengers.
  • Quantification of residual palladium in active pharmaceutical ingredients by ICP-MS. Agilent Technologies. [Link]

Poor separation of 2-Bromo-3-fluoro-4-methoxypyridine product and starting material

Author: BenchChem Technical Support Team. Date: January 2026

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Refining the Guide

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Implementing the Workflow

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Refining the Approach

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Planning the Technical Guide

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2-Bromo-3-fluoro-4-methoxypyridine decomposition pathways

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Outlining the Research Plan

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Expanding Search Parameters

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Safe handling and quenching procedures for 2-Bromo-3-fluoro-4-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to build a solid foundation. My initial focus is gathering intel on the chemical characteristics and risks of 2-Bromo-3-fluoro-4-methoxypyridine. Simultaneously, I am seeking established protocols for handling related compounds. I am especially interested in reactions involving halogenated pyridines and organometallic reagents.

Structuring Information Flow

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Troubleshooting Buchwald-Hartwig amination with sterically hindered amines

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm now starting with comprehensive Google searches, focusing on the Buchwald-Hartwig amination. My primary focus is troubleshooting sterically hindered amine reactions. I'm investigating catalyst and ligand selection, and exploring various base strategies for optimization. I plan to refine queries based on early results, digging deeper into relevant literature.

Analyzing Initial Findings

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Expanding Research and Development

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Technical Support Center: Interpreting Unexpected Peaks in the NMR of 2-Bromo-3-fluoro-4-methoxypyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluoro-4-methoxypyridine. This resource provides in-depth troubleshooting for a common yet complex issue: the appearance of unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra. Our goal is to equip you with the expertise to diagnose these anomalies, ensuring the integrity of your synthetic outcomes.

Introduction: The Challenge of a Crowded Spectrum

This compound is a key building block in medicinal chemistry. Its substituted pyridine ring presents a unique NMR spectroscopic challenge. The interplay between the bromine, fluorine, and methoxy substituents, combined with the inherent electronics of the pyridine ring, creates a complex spectral environment. Unexpected peaks can arise from a multitude of sources, ranging from simple impurities to subtle structural isomers. This guide provides a systematic approach to deconvoluting these spectra with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the NMR analysis of this compound.

Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

Answer: While the exact chemical shifts can vary slightly based on the solvent and concentration, the expected regions for the key signals are well-established. The pyridine ring protons typically appear in the aromatic region, with the fluorine and bromine atoms significantly influencing their positions.

Table 1: Expected NMR Chemical Shifts for this compound

Nucleus Position Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling
¹HH-5~7.8 - 8.1Doublet (d), ³J(H-F) ≈ 4-6 Hz
¹HH-6~6.9 - 7.2Doublet (d), ⁴J(H-F) ≈ 2-3 Hz
¹HOCH₃~3.9 - 4.1Singlet (s)
¹³CC-2~140 - 145Doublet, ²J(C-F)
¹³CC-3~155 - 160 (ipso-F)Doublet, ¹J(C-F) ≈ 240-260 Hz
¹³CC-4~150 - 155Singlet or small doublet
¹³CC-5~110 - 115Doublet, ³J(C-F)
¹³CC-6~145 - 150Doublet, ²J(C-F)
¹³COCH₃~55 - 60Singlet

Note: Carbon-fluorine coupling (J-coupling) is a critical diagnostic tool. The large one-bond coupling (¹J(C-F)) is characteristic for the carbon directly attached to the fluorine atom.

Question 2: How does the fluorine atom affect the ¹H NMR spectrum?

Answer: The ¹⁹F nucleus (spin I = ½) couples to nearby protons, leading to splitting of their signals. This is known as H-F coupling. For this compound, you should expect to see:

  • ³J(H-F) coupling: The proton at the H-5 position will be split into a doublet by the fluorine at the 3-position.

  • ⁴J(H-F) coupling: A smaller, long-range coupling may be observed between the fluorine and the proton at the H-6 position, also resulting in a doublet.

The absence or alteration of these specific couplings is a primary indicator of an unexpected chemical structure.

Question 3: My spectrum shows more than the expected three proton signals. What are the immediate possibilities?

Answer: Multiple signals beyond the expected three (two aromatic doublets and one methoxy singlet) strongly suggest the presence of other molecular species. The most common culprits are:

  • Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., acetone, ethyl acetate, dichloromethane).

  • Starting Materials: Incomplete reaction can leave behind starting materials.

  • Isomeric Byproducts: The synthesis may have produced regioisomers.

  • Degradation Products: The compound may be unstable under certain conditions.

The following troubleshooting guide will help you systematically identify the source.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured workflow for identifying the source of unexpected NMR peaks.

Step 1: Initial Assessment & Common Impurities

Before delving into complex structural analysis, always rule out the most common and simple sources of contamination.

A. Residual Solvents and Grease:

  • Why it happens: Solvents from reaction workup or purification (e.g., column chromatography) can be difficult to remove completely. Grease from glassware joints is also a frequent contaminant.

  • How to identify: Compare the chemical shifts of your unknown peaks to standard NMR solvent impurity tables. These tables are indispensable tools in any synthetic lab. Grease typically appears as broad, overlapping signals around 1.0-1.5 ppm.

  • Confirmation Protocol:

    • Consult a reliable solvent impurity chart.

    • If a solvent is suspected, re-dissolve a fresh sample in a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆) and re-acquire the spectrum. The solvent peaks will change, while peaks from your compound and its isomers will remain (though they may shift slightly).

B. Water:

  • Why it happens: Water is ubiquitous and can be introduced from solvents, reagents, or the atmosphere.

  • How to identify: In CDCl₃, water appears as a broad singlet around 1.56 ppm. In DMSO-d₆, it is a much broader peak around 3.33 ppm.

  • Confirmation Protocol (D₂O Shake):

    • Acquire a standard ¹H NMR spectrum.

    • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for 30 seconds.

    • Re-acquire the spectrum. The peak corresponding to exchangeable protons (like water) will diminish or disappear entirely.

Step 2: Analyzing Potential Synthetic Byproducts

If common impurities are ruled out, the next logical step is to consider side-products from the synthesis. The specific byproducts will depend on the synthetic route used to prepare the target compound.

Common Synthetic Scenario: Halogen Exchange or Isomerization

A frequent route to this compound may involve fluorination of a precursor. This can sometimes lead to incomplete reactions or the formation of isomers.

Workflow for Diagnosing Synthetic Byproducts

G start Unexpected Peaks Detected check_impurities Step 1: Rule out common impurities (Solvents, Grease, Water) start->check_impurities analyze_sm Step 2a: Compare with Starting Material (SM) Spectrum check_impurities->analyze_sm is_sm Is it the SM? analyze_sm->is_sm analyze_isomers Step 2b: Consider Regioisomers is_sm->analyze_isomers No incomplete_rxn Conclusion: Incomplete Reaction is_sm->incomplete_rxn Yes is_isomer Is it an Isomer? analyze_isomers->is_isomer isomer_formation Conclusion: Isomer Formed is_isomer->isomer_formation Yes degradation Step 2c: Consider Degradation is_isomer->degradation No advanced_nmr Step 3: Perform 2D NMR (COSY, HSQC, HMBC) lcms Step 4: LC-MS Analysis advanced_nmr->lcms structure_elucidation Structure Elucidation lcms->structure_elucidation degradation->advanced_nmr No degradation_product Conclusion: Degradation Product degradation->degradation_product Yes G start Observation: Aromatic signals are singlets (no H-F coupling) hypothesis Hypothesis: Fluorine is absent start->hypothesis check_sm Action 1: Check SM Spectrum (e.g., 2-Bromo-4-methoxypyridine) hypothesis->check_sm sm_match Does it match SM? check_sm->sm_match run_lcms Action 2: Run LC-MS sm_match->run_lcms No conclusion_no_f Conclusion: De-fluorinated byproduct or unreacted SM sm_match->conclusion_no_f Yes mass_match Does mass match target (with F)? run_lcms->mass_match mass_match->conclusion_no_f No conclusion_isomer Conclusion: Positional isomer with no vicinal protons to F mass_match->conclusion_isomer Yes run_19f_nmr Action 3: Run ¹⁹F NMR conclusion_isomer->run_19f_nmr fluorine_present Is ¹⁹F signal present? run_19f_nmr->fluorine_present fluorine_present->conclusion_isomer Yes

How to prevent boronic acid homocoupling in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Developing the Guide Structure

Okay, I've got a grasp of the task. My focus is on creating a practical, user-friendly guide for scientists about boronic acid homocoupling in Suzuki reactions. I'm structuring it as a troubleshooting/FAQ resource, which seems the most helpful. My goal is to address common issues directly.

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Analyzing the Core Directives

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Outlining the Guide Contents

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Designing the Technical Guide

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Prioritizing & Organizing Content

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Impact of atmospheric moisture on 2-Bromo-3-fluoro-4-methoxypyridine reaction setup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Bromo-3-fluoro-4-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure the success and reproducibility of your reactions. The following troubleshooting guides and FAQs directly address the most critical, yet often overlooked, variable in organometallic chemistry: atmospheric moisture.

Part 1: Troubleshooting Guide for Common Issues

This section addresses specific experimental failures and links them back to potential moisture contamination as the root cause.

Question 1: "My Suzuki-Miyaura cross-coupling reaction with this compound gave a low yield (<20%), and I primarily recovered my starting material. What went wrong?"

Answer: This is a classic symptom of catalyst deactivation or failure to form the active catalytic species, often directly caused by moisture. The Suzuki-Miyaura reaction relies on a delicate catalytic cycle involving a palladium(0) species. Water can disrupt this cycle in several critical ways.

Root Cause Analysis:

  • Catalyst Poisoning: The active Pd(0) catalyst is electron-rich and highly susceptible to oxidation. While not a direct oxidant, water can facilitate the formation of palladium hydroxides (e.g., [L₂Pd(OH)]⁻) or oxides, which are generally catalytically inactive in the Suzuki cycle. This premature "death" of the catalyst halts the reaction before it can proceed to completion.

  • Boronic Acid Decomposition: Boronic acids and their corresponding boronate esters are prone to protodeboronation in the presence of water, especially at elevated temperatures. This side reaction converts your boronic acid partner into an unreactive arene, effectively starving the reaction of one of its key components.

  • Base Incompatibility: Many bases used in Suzuki couplings (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) are hygroscopic. When wet, they can become less effective at promoting the crucial transmetalation step. The clumping of the hydrated base can also lead to poor mixing and inconsistent reaction kinetics.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and solve the issue of a failed Suzuki coupling reaction.

G cluster_start Diagnosis cluster_reagents Reagent & Solvent Check cluster_setup Reaction Setup Check cluster_solution Solution start Low Yield / Failed Suzuki Reaction solvent Is Solvent Anhydrous Grade (<50 ppm H₂O)? start->solvent boronic Is Boronic Acid Dry & Stored Correctly? solvent->boronic Yes solution Implement Rigorous Anhydrous Technique: 1. Use Freshly Distilled/Packaged Solvents. 2. Dry Base & Boronic Acid. 3. Flame-Dry Glassware. 4. Use Schlenk Line / Glovebox. solvent->solution No base Was Base Dried Before Use (e.g., oven-dried)? boronic->base Yes boronic->solution No glassware Was Glassware Flame-Dried Under Vacuum? base->glassware Yes base->solution No atmosphere Was Reaction Run Under Strictly Inert Atmosphere (Ar or N₂)? glassware->atmosphere Yes glassware->solution No atmosphere->solution No end end atmosphere->end Yes (Problem Likely Not Moisture)

Caption: Troubleshooting flowchart for a failed Suzuki reaction.

Question 2: "I attempted a lithium-halogen exchange on this compound using n-BuLi, but upon quenching with an electrophile, I only recovered the protonated product (3-fluoro-4-methoxypyridine). Why didn't my desired reaction occur?"

Answer: This outcome is a tell-tale sign of premature quenching of your highly reactive organolithium species by a proton source. In nearly all cases, that proton source is trace water.

Root Cause Analysis:

Organolithium reagents like n-butyllithium (n-BuLi) are exceptionally strong bases and will react instantaneously with even minute quantities of water in a vigorous acid-base reaction. This reaction is much faster than the desired lithium-halogen exchange.

  • The Competing Reaction: n-BuLi + H₂O → Butane + LiOH

  • The Consequence: The n-BuLi is consumed before it has a chance to react with your bromopyridine. When you add your electrophile, there is no lithiated pyridine intermediate to react with it. The unreacted starting material is then protonated during the aqueous workup, leading to the recovery of 3-fluoro-4-methoxypyridine.

Quantitative Impact of Water Contamination:

The stoichiometry is unforgiving. One equivalent of water will destroy one equivalent of your organolithium reagent.

Amount of Water ContaminationMoles of H₂O in 10 mL THFMoles of n-BuLi (1.6M) Destroyed% of Reagent Destroyed (if using 1.0 mmol)
10 ppm (Anhydrous Solvent)0.0055 mmol0.0055 mmol0.55%
100 ppm (Standard Reagent Grade)0.055 mmol0.055 mmol5.5%
500 ppm (Poorly Stored Solvent)0.275 mmol0.275 mmol27.5%
1000 ppm (0.1% H₂O)0.55 mmol0.55 mmol55.0%

Solution Protocol: Rigorous Anhydrous Lithiation

  • Glassware Preparation: All glassware (reaction flask, syringes, needles) must be disassembled, cleaned, and dried in an oven at >120°C for at least 4 hours (overnight is best). The flask should be assembled hot and allowed to cool under a high vacuum, followed by backfilling with a dry, inert gas (Argon or Nitrogen). This process is known as "flame-drying" under vacuum.

  • Solvent Preparation: Use a freshly opened bottle of an anhydrous solvent (e.g., THF, Et₂O) packaged under an inert atmosphere. For ultimate certainty, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

  • Reagent Transfer: Use proper air-free techniques (e.g., Schlenk line or glovebox) for all reagent transfers. Use clean, dry syringes and needles to transfer the n-BuLi and your substrate.

  • Temperature Control: Cool the reaction mixture to the required temperature (-78°C is common for lithiations) before adding the n-BuLi. This prevents side reactions and helps manage the exotherm.

  • Execution: Add the n-BuLi dropwise to a solution of your this compound in the anhydrous solvent under a positive pressure of inert gas. After the appropriate reaction time, add your electrophile, and only then proceed to the aqueous workup.

Part 2: Frequently Asked Questions (FAQs)

This section provides preventative guidance for handling and setting up reactions.

Question 3: "How should I properly store this compound and the reagents I use with it?"

Answer: Proper storage is the first line of defense against moisture contamination.

  • This compound: While the compound itself is a solid and not exceptionally hygroscopic, it should be stored in a tightly sealed container in a cool, dark, and dry place, preferably inside a desiccator.

  • Palladium Catalysts: These are often air-stable but should be stored in a desiccator to prevent ambient moisture from adhering to the powder, which can introduce water into your reaction.

  • Bases (K₃PO₄, Cs₂CO₃, etc.): These are highly hygroscopic. Buy them in small quantities and store them in a desiccator. For high-stakes reactions, it is best practice to dry the required amount in a vacuum oven before use.

  • Anhydrous Solvents: Purchase solvents in bottles with septa-sealed caps (e.g., AcroSeal™ or Sure/Seal™). Store them in a dry, inert environment. Once a bottle is opened, its water content will inevitably increase over time. Note the date it was opened and consider verifying the water content with a Karl-Fischer titrator if it has been stored for an extended period.

Question 4: "What is an 'inert atmosphere,' and how do I properly set one up for my reaction?"

Answer: An "inert atmosphere" means replacing the reactive air (primarily Oxygen and Water vapor) in your reaction flask with a non-reactive gas, almost always Argon (Ar) or Nitrogen (N₂). This is non-negotiable for moisture- and air-sensitive reactions.

Workflow for Setting Up an Inert Atmosphere Reaction:

The following diagram and protocol outline the standard procedure using a Schlenk line.

G cluster_prep Preparation Phase cluster_purge Purge & Refill Cycle (Repeat 3x) cluster_reagents Reagent Addition cluster_reaction Reaction Phase A 1. Assemble & Flame-Dry All Glassware B 2. Cool Under High Vacuum A->B C 3. Backfill with Inert Gas (Ar or N₂) B->C D 4. Evacuate Under High Vacuum C->D Cycle D->C Cycle E 5. Establish Positive Pressure of Inert Gas D->E After 3 Cycles F 6. Add Dry Solvents & Reagents via Syringe Through Septum E->F G 7. Maintain Inert Atmosphere (e.g., with gas bubbler/balloon) F->G

Caption: Workflow for setting up an inert atmosphere reaction.

Detailed Protocol:

  • Assemble and Dry: Assemble your reaction flask (with a stir bar) and a condenser (if refluxing). Attach it to a Schlenk line via a rubber hose. Heat the entire glass apparatus with a heat gun under a strong vacuum to drive off adsorbed water.

  • Cool: Allow the glassware to cool to room temperature while still under vacuum.

  • Purge Cycles: Switch the Schlenk line valve to backfill the flask with your inert gas. Then, carefully switch back to vacuum to evacuate the gas. Repeat this vacuum/inert gas cycle at least three times. This process removes virtually all traces of the initial atmosphere.

  • Positive Pressure: After the final cycle, leave the flask filled with inert gas, creating a slight positive pressure. This can be visualized with an oil bubbler on the Schlenk line or by attaching a balloon filled with the inert gas to the flask. This positive pressure ensures that if there are any small leaks, inert gas will flow out rather than air flowing in.

  • Reagent Addition: Add your dry, degassed solvents and liquid reagents via a syringe through a rubber septum. Add solid reagents under a strong counter-flow of inert gas. The reaction is now safely running under an inert atmosphere.

By understanding the causality behind these failures and implementing these rigorous, self-validating protocols, you can effectively eliminate atmospheric moisture as a variable, leading to more successful and reproducible outcomes in your work with this compound.

References

  • Title: The Role of Water in the Palladium-Catalyzed Heck Reaction Source: Organometallics, American Chemical Society URL:[Link]
  • Title: Karl Fischer Titr

Selecting the optimal phosphine ligand for 2-Bromo-3-fluoro-4-methoxypyridine coupling

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

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Structuring the Data

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Managing exothermic reactions involving 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I've initiated comprehensive Google searches to uncover data on the compound's reactivity, thermal hazards, and typical reactions, focusing on MSDS, reaction calorimetry, and published synthetic procedures. This data-gathering phase is underway.

Developing Technical Content

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Commencing Comprehensive Research

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Validation & Comparative

2-Bromo-3-fluoro-4-methoxypyridine vs 2-chloro-3-fluoro-4-methoxypyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Starting Reaction Searches

I've initiated comprehensive searches to explore the reactivity of 2-bromo-3-fluoro-4-methoxypyridine and 2-chloro-3-fluoro-4-methoxypyridine. My focus is on gathering experimental data and theoretical discussions, specifically concerning reactions like Suzuki and Buchwald-Hartwig couplings. I am aiming to build a strong foundation for understanding these compounds.

Analyzing Reactivity Differences

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Developing Protocols & Diagrams

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Comparing Suzuki coupling reaction rates of bromopyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Reaction Kinetics

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Deepening the Search Parameters

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Refining Data Acquisition

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Exploring Reactivity Trends

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Targeting Experimental Data

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Pinpointing Specific Reactions

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Refining Experimental Focus

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Analyzing Comparative Data

I've located promising sources directly comparing halopyridine isomer reactivity in cross-coupling, focusing on kinetics and reaction conditions. Details on the pyridine nitrogen's influence in oxidative addition are proving useful. The immediate challenge is compiling a detailed, comparative kinetic study protocol, specifically for Suzuki couplings of bromopyridines, since general procedures are not suitable. I'm searching for concrete rate data or yields from a single study for comprehensive analysis. If unavailable, I will synthesize this data using multiple, citable sources.

Establishing the Foundation

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Seeking Quantitative Comparisons

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Targeting Relevant Literature

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Gathering Key Data

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Full characterization data for 2-Bromo-3-fluoro-4-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated a thorough data acquisition phase, focusing on 2-Bromo -3-fluoro-4-methoxypyridine. My primary focus is on gathering spectroscopic data, physical properties, and reactivity profiles. Simultaneously, I'm seeking established synthesis and purification protocols to guide my work.

Defining Compound Applications

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Analyzing Characterization Data

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HPLC vs LC-MS for analyzing 2-Bromo-3-fluoro-4-methoxypyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Now

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Structuring the Guide

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Developing Detailed Protocols

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Initiating Knowledge Synthesis

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Evaluating biological activity of 2-Bromo-3-fluoro-4-methoxypyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've initiated a thorough search for comprehensive information on the biological activities of 2- Bromo-3-fluoro-4-methoxypyridine and its analogs. My focus is directed toward understanding their synthesis, mechanisms of action, and potential applications. I intend to build a solid foundation of knowledge from which to derive further insights.

Planning My Approach

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Initiating Information Gathering

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Spectroscopic comparison of substituted 2-bromopyridine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Structuring the Analysis Plan

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Expanding Data Scope

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Confirming product structure of 2-Bromo-3-fluoro-4-methoxypyridine reaction by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Analyzing NMR Data

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Deepening Search Criteria

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Quantitative NMR (qNMR) for purity assessment of 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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Validating an LC-MS analytical method for 2-Bromo-3-fluoro-4-methoxypyridine quantification

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Method Validation Research

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Structuring the Comparison Guide

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The Strategic Value of 2-Bromo-3-fluoro-4-methoxypyridine in Complex Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step pharmaceutical synthesis, the selection of building blocks is a critical decision point, balancing reactivity, yield, and economic viability. This guide provides an in-depth analysis of 2-Bromo-3-fluoro-4-methoxypyridine, a highly functionalized heterocyclic intermediate. We will objectively evaluate its performance and cost-effectiveness against viable alternatives, supported by established chemical principles and contextual experimental data from the synthesis of advanced kinase inhibitors.

The Challenge: Introducing Functionalized Pyridines in API Synthesis

The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. However, constructing highly substituted pyridine rings late in a synthetic sequence can be challenging. The introduction of specific substitution patterns is often accomplished through cross-coupling reactions, where the choice of halogen on the pyridine ring is paramount. This decision directly impacts reaction kinetics, catalyst selection, impurity profiles, and ultimately, the overall process cost.

Our analysis centers on a common synthetic challenge: the introduction of a 3-fluoro-4-methoxypyridine moiety, a key component in several advanced molecules, including the dual PI3K/mTOR inhibitor Omipalisib (GSK2126458).

The Contenders: this compound vs. Its Chloro-Analog

The primary reagent for this transformation is This compound . Its most logical and common alternative is 2-Chloro-3-fluoro-4-methoxypyridine .

FeatureThis compound2-Chloro-3-fluoro-4-methoxypyridine
Molecular Weight 206.03 g/mol 161.58 g/mol
Typical Cost Higher per gramLower per gram
Reactivity in Cross-Coupling Generally higherGenerally lower
Catalyst Loading Often lowerOften higher
Reaction Temperature Typically milderTypically higher

The fundamental trade-off is immediately apparent: the higher upfront cost of the bromo-derivative versus the potentially more demanding reaction conditions and lower reactivity of the chloro-analog.

Causality of Reactivity: An Electronic and Mechanistic Perspective

The superior performance of this compound in common cross-coupling reactions, such as the Suzuki-Miyaura coupling, is grounded in fundamental organometallic principles. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This has a direct impact on the rate-determining step of many cross-coupling cycles: oxidative addition to a low-valent metal catalyst (typically Palladium(0)).

Oxidative_Addition reagents Ar-X + Pd(0)L_n ts_br [Ar---Br---Pd(0)L_n]‡ reagents->ts_br Lower ΔG‡ (Bromo) ts_cl [Ar---Cl---Pd(0)L_n]‡ reagents->ts_cl Higher ΔG‡ (Chloro) product Ar-Pd(II)(X)L_n ts_br->product ts_cl->product

Caption: Oxidative addition energy profile for C-Br vs. C-Cl bonds.

The lower activation energy (ΔG‡) for the C-Br bond cleavage means the reaction can often proceed under milder conditions (lower temperatures, shorter reaction times) and with lower catalyst loadings. This is not merely a theoretical advantage; it has significant practical implications for cost and purity.

Experimental Workflow: A Case Study in Omipalisib Synthesis

Let's examine the Suzuki coupling step in a representative synthesis of Omipalisib.

Suzuki_Coupling_Workflow Suzuki Coupling: Key Process Steps start Reagents: - Pyridine-Halide (Bromo or Chloro) - Boronic Acid/Ester - Pd Catalyst & Ligand - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) reaction Inert Atmosphere Reaction (N2 or Ar) Heat to specified temp (e.g., 80°C vs 100°C) start->reaction 1. Charge Reactor quench Reaction Quench (e.g., add water) reaction->quench 2. Monitor (TLC/LCMS) extraction Workup & Extraction (e.g., EtOAc) quench->extraction 3. Phase Separation purification Purification (Column Chromatography) extraction->purification 4. Isolate Crude product Isolated Product (e.g., Omipalisib precursor) purification->product 5. Purity Analysis

Caption: Generalized experimental workflow for the Suzuki coupling step.

Protocol Using this compound
  • Reactor Setup: A suitable reactor is charged with the pyrazole boronic ester intermediate, this compound (1.05 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.02 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Solvent & Degassing: A solvent mixture, typically 1,4-dioxane and water (e.g., 4:1), is added. The mixture is sparged with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: The mixture is heated to a moderate temperature, often around 80-90°C, and monitored by LCMS or TLC for completion. Typical reaction times are in the range of 2-4 hours.

  • Workup: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by silica gel chromatography.

Anticipated Protocol Using 2-Chloro-3-fluoro-4-methoxypyridine

To achieve a comparable reaction rate and conversion, the protocol would likely require modification:

  • Catalyst & Ligand: A more active catalyst system may be necessary. This could involve a higher loading of the standard catalyst (e.g., 0.04 eq.) or the use of a more specialized, and often more expensive, ligand (e.g., a biarylphosphine ligand like SPhos or XPhos).

  • Reaction Conditions: A higher reaction temperature (e.g., >100°C) would likely be required to facilitate the more difficult oxidative addition of the C-Cl bond. This necessitates the use of higher-boiling point solvents and increases energy consumption.

  • Reaction Time: The reaction time would likely be longer, potentially 8-16 hours or more.

  • Impurity Profile: Higher temperatures and longer reaction times can lead to the formation of more degradation byproducts, particularly homo-coupling of the boronic ester. This complicates purification and can lower the isolated yield.

The Cost-Effectiveness Calculation: Beyond the Reagent Price

A holistic cost analysis must account for the entire process, not just the price-per-kilogram of the starting material.

Cost FactorThis compound2-Chloro-3-fluoro-4-methoxypyridineRationale
Reagent Cost HigherLowerBased on typical supplier pricing.
Catalyst Cost LowerPotentially HigherMilder conditions may allow for lower catalyst loading and use of less expensive catalysts/ligands.
Energy Cost LowerHigherLower reaction temperatures and shorter run times reduce energy consumption per batch.
Throughput (Time Cost) HigherLowerFaster reaction times allow for more batches to be run in the same equipment over a given period.
Purification Cost LowerPotentially HigherCleaner reaction profiles with fewer byproducts simplify purification, reducing solvent usage and labor.
Waste Disposal LowerPotentially HigherLess complex purification and potentially less catalyst waste.
Overall Process Cost Often More Favorable Deceptively High The initial higher cost is frequently offset by savings in multiple downstream areas.

The "hidden costs" associated with the chloro-analog—higher energy input, increased catalyst load, longer reactor occupancy, and more complex purification—can quickly erode its initial price advantage.

Conclusion and Recommendation

For researchers and drug development professionals operating in a resource-constrained environment, the choice between this compound and its chloro-analog is a classic process chemistry dilemma. While the chloro-compound may appear more economical on paper, a thorough, process-level analysis reveals the strategic advantages of the bromo-derivative.

Its higher reactivity translates directly to milder, faster, and cleaner reactions. This leads to tangible savings in catalyst, energy, and purification costs, while simultaneously increasing manufacturing throughput. For the development of high-value active pharmaceutical ingredients, the reliability and efficiency offered by This compound make it the more cost-effective and scientifically sound choice in the majority of multi-step synthesis applications. The initial investment in a more reactive building block pays significant dividends in the overall efficiency and robustness of the synthetic route.

References

  • Patent Application for Pyrazolopyridine Kinase Inhibitors (Omipalisib).
  • Suzuki-Miyaura Cross-Coupling. Source: Organic Chemistry Portal. [Link]

Alternative building blocks to 2-Bromo-3-fluoro-4-methoxypyridine for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Starting The Investigation

I've initiated the research phase, focusing on 2-Bromo-3-fluoro-4-methoxypyridine. Google searches are underway to pinpoint its significance as a building block, especially concerning kinase inhibitors. I aim to uncover the vital information about its applications.

Charting Alternative Routes

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Expanding The Search

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Cross-reactivity analysis of antibodies developed from haptens using this compound

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Acquisition

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Benchmarking different synthesis routes to 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Synthetic Searches

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Literature review of reaction yields using 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Reaction Yield Analysis

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Planning Experimental Guide Creation

Comparing functional group tolerance in reactions with 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Tolerance

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Developing Comparison Framework

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Safety Operating Guide

Personal protective equipment for handling 2-Bromo-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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I've initiated a thorough Google search to compile all available safety and handling information for this compound. This includes digging up the material safety data sheet (MSDS) and any relevant toxicological or reactivity data. My focus is now shifting towards analyzing this data to pinpoint the primary hazards.

I'm now collating safety and handling information. The initial Google search has been fruitful, yielding the MSDS and reactivity details. My current focus centers on hazard identification. I'm prioritizing potential risks like skin and eye irritation, respiratory effects, and the possibility of toxic combustion products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.